molecular formula C10H19NO2 B8308233 N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B8308233
M. Wt: 185.26 g/mol
InChI Key: PMNHUYFEGNBLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring a 1,4-dioxaspiro[4.5]decane core with an ethyl group attached to the nitrogen at position 6. The dioxaspiro ring system acts as a ketone-protecting group, enhancing stability during synthetic processes . For instance, N-methyl-1,4-dioxaspiro[4.5]decan-8-amine is prepared using methylamine and triacetoxy sodium borohydride , suggesting that N-ethyl could be synthesized similarly using ethylamine.

This compound’s spirocyclic structure confers rigidity, making it valuable in drug discovery for modulating pharmacokinetic properties such as solubility and metabolic stability. Its derivatives are intermediates in synthesizing bioactive molecules, including serotonin transporter probes and kinase inhibitors .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C10H19NO2/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9,11H,2-8H2,1H3

InChI Key

PMNHUYFEGNBLIM-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC2(CC1)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Trends

Synthetic Flexibility : The core structure is amenable to diverse substituents. For example, bulky aryl groups (e.g., phenyl in ) require Pd-catalyzed cross-coupling , while alkylamines (e.g., methyl, butyl) are introduced via reductive amination .

Yield Variations : Yields range from 15% for complex dithiaspiro derivatives to 95% for dibenzyl-substituted analogs . Steric hindrance and reaction conditions critically influence efficiency.

Biological Relevance :

  • N-Methyl and N-butyl derivatives are often intermediates in neuroactive or transporter-targeting molecules .
  • Hydrochloride salts (e.g., ) improve solubility for in vivo studies.

Commercial Availability : Some analogs (e.g., N-butyl ) are discontinued, highlighting challenges in scalability or stability.

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